

Application Note: Analytical Strategies for N,N-Dimethylmorpholine-2-carboxamide

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Compound of Interest

Compound Name: *N,N*-dimethylmorpholine-2-carboxamide

CAS No.: 135072-23-0

Cat. No.: B166608

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Introduction & Chemical Context

N,N-dimethylmorpholine-2-carboxamide (CAS: 1361115-06-1 for HCl salt) is a polar heterocyclic building block.[1] Unlike its more common isomer (morpholine-4-carboxamide), the 2-carboxamide features a chiral center at the C2 position and a free secondary amine at position 4 (unless further substituted).[1]

Physicochemical Profile

| Property | Value | Analytical Implication |
|-------------------|--|---|
| Molecular Formula | C ₇ H ₁₄ N ₂ O ₂ | Monoisotopic Mass: 158.11 Da |
| pKa (Calculated) | ~8.5 (Morpholine NH) | Basic; requires high pH or buffering in LC.[1][2] |
| LogP | -0.6 to -1.0 (Predicted) | Highly polar; poor retention on C18.[1] Ideal for HILIC. |
| UV Absorbance | Weak (< 210 nm) | UV detection is non-specific.[1] CAD or MS required.[1][3] |
| Safety Concern | Secondary Amine | Potential precursor for N-nitrosamines (e.g., if exposed to nitrites).[1] |

Method Development Strategy

The analytical approach is bifurcated based on the sensitivity requirement:

- Protocol A (Trace Analysis/Bioanalysis):HILIC-MS/MS.
 - Rationale: The hydrophilic interaction liquid chromatography (HILIC) mode retains polar amines effectively without ion-pairing reagents that suppress MS signals.[1] Triple quadrupole MS (MRM mode) provides necessary selectivity.[1]
- Protocol B (Assay/Purity):HPLC-CAD (Charged Aerosol Detection).
 - Rationale: Since the molecule lacks a UV chromophore, CAD offers near-universal response independent of optical properties, ideal for raw material QC.

Protocol A: High-Sensitivity HILIC-MS/MS

Scope: Trace detection (LOD < 1 ng/mL) in biological matrices or as an impurity in drug substances.[1]

Instrument Configuration

- LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
- Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
- Column: ZIC-HILIC (Merck) or Waters BEH Amide.[1]
 - Dimensions: 100 mm x 2.1 mm, 1.7 μ m or 3.5 μ m.[1]

LC Conditions

- Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
- Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
- Flow Rate: 0.4 mL/min.[1]
- Column Temp: 40°C.

- Injection Volume: 2–5 μ L.

Gradient Table:

| Time (min) | % Mobile Phase B | Description |
|------------|------------------|--|
| 0.0 | 95 | High organic loading for HILIC retention |
| 1.0 | 95 | Isocratic hold |
| 6.0 | 50 | Elution of polar analytes |
| 7.0 | 50 | Wash |
| 7.1 | 95 | Re-equilibration (Critical in HILIC) |

| 10.0 | 95 | End of Run [\[\[1\]\]](#)

MS/MS Parameters (ESI Positive)

- Source Voltage: +4500 V
- Precursor Ion: 159.1 [M+H]⁺
- MRM Transitions:

| Transition (m/z) | Dwell (ms) | CE (eV) | Purpose | Mechanism |
|------------------|------------|---------|------------|--|
| 159.1 → 114.1 | 50 | 15 | Quantifier | Loss of dimethylamine (-NHMe ₂) |
| 159.1 → 86.1 | 50 | 25 | Qualifier | Ring fragmentation (Morpholine ring opening) |
| 159.1 → 72.1 | 50 | 30 | Qualifier | C ₂ H ₂ N(Me) ₂ ⁺ fragment |

Sample Preparation (Protein Precipitation)

- Aliquot 50 µL of plasma/serum or dissolved drug substance.[1]
- Add 150 µL of cold Acetonitrile containing Internal Standard (e.g., Morpholine-d8 or stable isotope labeled analog).
- Vortex for 30 seconds; Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer 100 µL of supernatant to a chemically inert vial.
- Dilution: Dilute 1:1 with Acetonitrile (Total 90% ACN) to match initial mobile phase conditions. Do not inject 100% aqueous samples onto HILIC.

Protocol B: HPLC-CAD for Purity Assay

Scope: Raw material release testing, synthesis process control (>0.1% w/w).

Instrument Configuration

- LC System: HPLC with quaternary pump.[1]
- Detector: Charged Aerosol Detector (CAD) or ELSD.

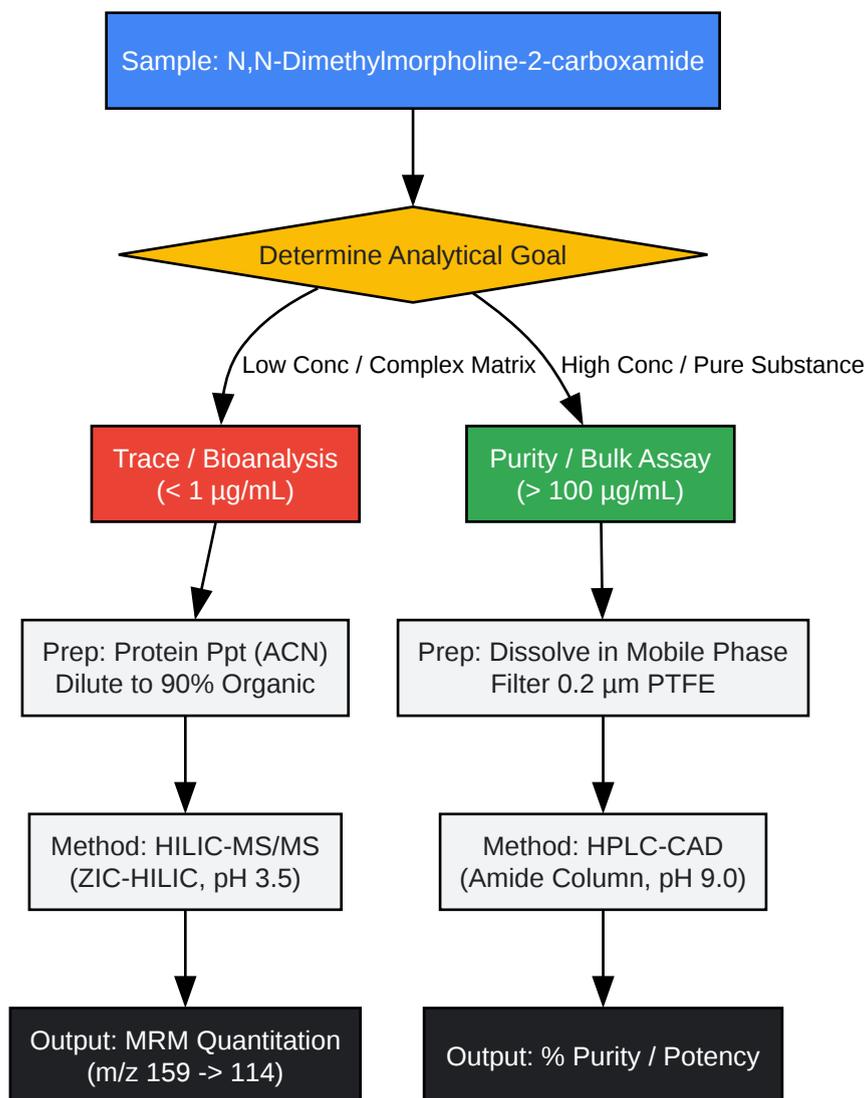
- CAD Settings: Evaporation Temp 35°C, Power Function 1.0.
- Column: Waters XBridge BEH Amide, 150 x 4.6 mm, 3.5 µm.[1]

LC Conditions

- Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 9.0).[1]
 - Note: High pH ensures the morpholine amine is uncharged, improving peak shape on Amide columns.[1]
- Mobile Phase B: Acetonitrile/Methanol (90:10).[1]
- Flow Rate: 1.0 mL/min.[1][4]
- Isocratic Method: 80% B / 20% A (Adjust B% based on retention time target of 5-8 min).

Visualizing the Workflow

The following diagram illustrates the decision matrix and workflow for analyzing DMMC-2, highlighting the critical branching based on concentration and matrix.



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Caption: Analytical decision tree for **N,N-dimethylmorpholine-2-carboxamide** selection between HILIC-MS/MS and HPLC-CAD.

Validation & Troubleshooting (Expert Insights)

Linearity and Range

- HILIC-MS/MS: Typically linear from 1 ng/mL to 1000 ng/mL.[1] Use a $1/x^2$ weighting factor due to heteroscedasticity in MS data.
- HPLC-CAD: CAD response is curvilinear. Use a quadratic fit or log-log plot for broad ranges (0.05 mg/mL to 1.0 mg/mL).

Common Pitfalls

- Solvent Mismatch (HILIC): Injecting aqueous samples directly onto a HILIC column causes massive peak distortion (breakthrough).[1] Solution: Ensure sample diluent is ≥80% Acetonitrile.
- Carryover: Secondary amines can stick to metallic surfaces.[1] Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.[1]
- Isomer Interference: The 4-carboxamide isomer (CAS 38952-61-3) is a common commercial analog.[1] It is achiral and less polar.[1] Verification: These isomers must be chromatographically resolved. The 2-carboxamide (chiral) may split into enantiomers if a chiral column is used, but on ZIC-HILIC, it typically elutes as one peak distinct from the 4-isomer.[1]

Stability

- Nitrosamine Risk: As a secondary amine, DMMC-2 can form N-nitroso-N,N-dimethylmorpholine-2-carboxamide in the presence of nitrites.[1] Avoid using nitrate/nitrite-containing solvents or additives.[1]

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